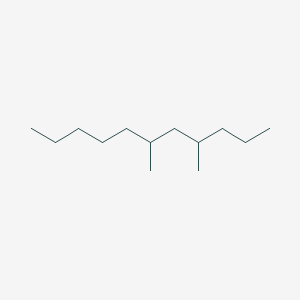

4,6-Dimethylundecane

Description

Structure

3D Structure

Properties

CAS No. |

17312-82-2 |

|---|---|

Molecular Formula |

C13H28 |

Molecular Weight |

184.36 g/mol |

IUPAC Name |

4,6-dimethylundecane |

InChI |

InChI=1S/C13H28/c1-5-7-8-10-13(4)11-12(3)9-6-2/h12-13H,5-11H2,1-4H3 |

InChI Key |

YXHLCYIRSXOVHP-UHFFFAOYSA-N |

SMILES |

CCCCCC(C)CC(C)CCC |

Canonical SMILES |

CCCCCC(C)CC(C)CCC |

Synonyms |

4,6-Dimethylundecane |

Origin of Product |

United States |

Sophisticated Analytical and Spectroscopic Characterization of 4,6 Dimethylundecane Isomers

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of chemical analysis, enabling the separation of components from a mixture based on their differential distribution between a stationary and a mobile phase. oup.com.au For the intricate mixtures of branched alkanes, several advanced gas chromatographic techniques are indispensable.

Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant leap in separation power compared to conventional one-dimensional GC. sepsolve.comgcms.cz This technique employs two columns with different stationary phases, connected by a modulator. sepsolve.comaocs.org The entire sample is subjected to two distinct separation mechanisms, typically based on volatility in the first dimension and polarity in the second. sepsolve.com This enhanced separation capacity is crucial for resolving co-eluting compounds in complex matrices, such as petroleum or environmental samples. gcms.czresearchgate.net

The benefits of GC×GC include:

Increased Peak Capacity: The theoretical peak capacity of a GC×GC system is approximately the product of the peak capacities of the two individual columns, allowing for the separation of hundreds or even thousands of compounds in a single analysis. aocs.org

Structured Chromatograms: Compounds of the same chemical class tend to elute in ordered bands, creating structured patterns in the 2D chromatogram that facilitate identification. gcms.czaocs.org

Enhanced Sensitivity: The modulation process involves the cryo-focusing of small portions of the effluent from the first column before they are rapidly injected into the second column. This leads to very sharp and narrow peaks, resulting in a significant increase in signal-to-noise ratio and, consequently, higher sensitivity. aocs.org

For the analysis of dimethylundecanes and other branched alkanes, a typical GC×GC setup would involve a non-polar primary column and a more polar secondary column. This configuration separates the alkanes based on their boiling points in the first dimension and their degree of branching (which influences their polarity) in the second dimension. This allows for the clear separation of different dimethylundecane isomers from each other and from other alkanes present in the sample.

High-temperature gas chromatography (HTGC) is essential for the analysis of high-boiling point and high-molecular-weight compounds, including long-chain branched alkanes that are often found in crude oils and waxes. geoscienceworld.org Standard GC systems have thermal limitations, typically restricting analysis to hydrocarbons with up to approximately 40 carbon atoms. researchgate.net HTGC utilizes specialized columns and instrumentation capable of operating at temperatures exceeding 400°C, enabling the elution and separation of hydrocarbons up to C100 and beyond. researchgate.netnih.gov

The development of thermally stable capillary columns has been a key advancement in HTGC. geoscienceworld.org These columns can withstand high temperatures without significant degradation of the stationary phase. nih.gov Coupling HTGC with mass spectrometry (HTGC-MS) provides a powerful tool for the structural elucidation of these large molecules. researchgate.netnih.gov However, the high temperatures can also pose a risk of thermal degradation of the analytes.

In the context of dimethylundecanes, while they are not considered extremely long-chain alkanes, HTGC becomes relevant when they are part of a wider-boiling-range mixture containing much heavier components. The technique allows for the comprehensive characterization of the entire hydrocarbon profile in a single run.

The Kovats Retention Index (RI) system is a widely used method for reporting retention data in a standardized and instrument-independent manner. dtic.mil It relates the retention time of an analyte to the retention times of a series of n-alkanes. For a given column and temperature program, the RI of a compound is a constant, which aids in its identification by comparing experimental values to those in databases. dtic.mil

The NIST Chemistry WebBook provides Kovats retention indices for 4,6-dimethylundecane on various stationary phases. For instance, on a squalane (B1681988) capillary column at 100°C, reported RI values are around 1193 and 1198. nist.gov On a DC-200 column, values of 1193 and 1199 have been reported under similar conditions. nist.gov These values can be used to tentatively identify this compound in a complex mixture.

For accurate quantification, the use of relative response factors (RRFs) is crucial. The response of a detector, such as a flame ionization detector (FID), can vary for different compounds. The RRF corrects for these differences relative to a chosen internal standard. By determining the RRFs for various branched alkane isomers, including this compound, more accurate quantitative results can be achieved.

Table 1: Kovats Retention Indices for this compound

| Column Type | Active Phase | Temperature (°C) | Retention Index (I) | Reference |

| Capillary | Squalane | 100 | 1193 | nist.gov |

| Capillary | Squalane | 100 | 1198 | nist.gov |

| Capillary | DC-200 | 100 | 1199 | nist.gov |

| Capillary | DC-200 | 100 | 1193 | nist.gov |

| Capillary | Polydimethyl siloxane | Custom | 1193 | nist.gov |

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that is particularly useful for the analysis of volatile and semi-volatile organic compounds. mdpi.complos.org It utilizes a fused silica (B1680970) fiber coated with a sorbent material to extract analytes from a sample matrix, either by direct immersion or by exposure to the headspace. researchgate.netukm.my The extracted compounds are then thermally desorbed in the injector of a gas chromatograph for analysis. ukm.my

SPME offers several advantages, including simplicity, speed, and the ability to pre-concentrate analytes, thereby increasing sensitivity. mdpi.com The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. For the volatile profiling of branched alkanes like this compound, a non-polar polydimethylsiloxane (B3030410) (PDMS) or a mixed-phase fiber like carboxen/polydimethylsiloxane (CAR/PDMS) is often employed. plos.org

SPME has been successfully used to extract and analyze volatile compounds from a variety of matrices, including food, environmental, and biological samples. plos.orgtandfonline.com For instance, this compound has been identified as a volatile compound in packaging materials using SPME coupled with GC-MS. frontiersin.org

Retention Index Systems and Relative Response Factors for Precise Identification of Branched Alkane Isomers, exemplified by this compound

High-Resolution Spectroscopic Modalities for Structural Elucidation

While chromatography excels at separation, spectroscopy is paramount for the definitive structural elucidation of the separated components.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. However, for complex mixtures of similar isomers like branched alkanes, standard one-dimensional (1D) ¹H NMR spectra can be difficult to interpret due to severe peak overlap. icheme.org

To overcome this limitation, two-dimensional (2D) NMR techniques, such as Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY), are employed. icheme.orgacs.org The DQF-COSY experiment provides correlation signals between coupled protons, which helps in tracing the connectivity of atoms within a molecule. acs.org A key advantage of DQF-COSY is the suppression of intense diagonal peaks, which allows for the clearer observation of cross-peaks, even those close to the diagonal. acs.org

A study has shown that by analyzing the 1D anti-diagonal spectra projected from 2D DQF-COSY spectra, it is possible to discriminate between different types of branched alkanes in a mixture. acs.orgresearchgate.net This method retains high-resolution information even in heterogeneous environments like porous media. acs.org While the technique could successfully discriminate and quantify 2-methyl alkanes from linear alkanes, and also differentiate them from other monomethyl alkanes, it was not able to distinguish between 3- and 4-monomethyl alkanes. acs.orgacs.org This approach can be used to estimate the composition of mixtures in terms of submolecular groups like CH₃CH₂, (CH₃)₂CH, and CH₂CH(CH₃)CH₂. icheme.orgresearchgate.net

For this compound, the DQF-COSY spectrum would reveal specific cross-peaks corresponding to the correlations between the methine protons at positions 4 and 6 and the adjacent methylene (B1212753) and methyl protons. These unique correlation patterns would help to distinguish it from other dimethylundecane isomers.

Advanced Mass Spectrometry (MS) Techniques: Time-of-Flight (TOF-MS) and Fourier Transform Ion Cyclotron Resonance (FT-ICR MS) for Molecular Characterization of Complex Hydrocarbon Mixtures containing this compound

The molecular-level characterization of complex hydrocarbon matrices, such as crude oil or synthetic fuels which can contain numerous branched alkanes like this compound, necessitates analytical techniques with exceptional performance. mdpi.com Time-of-Flight Mass Spectrometry (TOF-MS) and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) are two such powerful techniques, providing the high mass resolution and mass accuracy required to resolve and identify individual components in these intricate mixtures. mdpi.comnationalmaglab.orgspectroscopyonline.com

Time-of-Flight Mass Spectrometry (TOF-MS): TOF-MS separates ions based on the time it takes for them to travel a fixed distance, with lighter ions reaching the detector faster than heavier ones. sepsolve.com This technique is particularly well-suited for coupling with gas chromatography (GC), a combination often referred to as GC-TOF-MS. sepsolve.comasme.org In the context of hydrocarbon analysis, GC can separate the volatile and semi-volatile components of a mixture, after which TOF-MS provides rapid and sensitive detection. sepsolve.comnih.gov The high data acquisition speed of TOF-MS is ideal for comprehensive two-dimensional gas chromatography (GCxGC), a technique that provides enhanced separation of complex samples. sepsolve.comnih.gov While standard electron ionization (70 eV) can cause extensive fragmentation in some molecules, making identification difficult, modern TOF-MS instruments can utilize "soft" ionization techniques at lower voltages to preserve the molecular ion, which is crucial for the confident identification of isomers like branched hydrocarbons. sepsolve.com

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS): FT-ICR MS is renowned for its unparalleled mass resolving power and mass accuracy, making it a cornerstone of petroleomics—the comprehensive molecular characterization of petroleum. mdpi.comspectroscopyonline.comacs.orgnih.govannualreviews.org This technique detects the cyclotron frequency of ions confined in a strong magnetic field, allowing for the differentiation of molecules with extremely close masses. annualreviews.orgasu.edu For instance, a 21 Tesla FT-ICR MS can achieve a mass resolving power of over 2,700,000 at m/z 400, enabling the assignment of tens of thousands of unique elemental compositions in a single petroleum sample. acs.orgnih.gov

When analyzing complex hydrocarbon mixtures, various soft ionization methods are coupled with FT-ICR MS to generate molecular ions with minimal fragmentation. mdpi.comnationalmaglab.org Electrospray ionization (ESI) is effective for polar compounds, while atmospheric pressure photoionization (APPI) is highly suitable for nonpolar species like saturated hydrocarbons. nationalmaglab.orgresearchgate.net The combination of these advanced MS techniques allows for the detailed mapping of hydrocarbon composition, which is essential for understanding the properties and origins of these complex materials. acs.orgacs.org

Table 1: Comparison of Advanced Mass Spectrometry Techniques for Hydrocarbon Analysis

| Feature | Time-of-Flight (TOF-MS) | Fourier Transform Ion Cyclotron Resonance (FT-ICR MS) |

| Principle | Measures the time it takes for ions to travel a known distance. sepsolve.com | Measures the ion cyclotron frequency in a strong magnetic field. annualreviews.orgasu.edu |

| Mass Resolution | High | Ultra-high, often exceeding 1,000,000. acs.orgnih.govannualreviews.org |

| Mass Accuracy | Good to High | Excellent, often sub-ppm (parts-per-million). acs.orgnih.govannualreviews.org |

| Speed | Very fast data acquisition rates. sepsolve.com | Slower acquisition, but provides more detailed information per scan. spectroscopyonline.com |

| Coupling | Commonly coupled with GC and GCxGC for separation of volatile compounds. sepsolve.comnih.govnih.gov | Often uses direct infusion with soft ionization (ESI, APPI) for bulk analysis. nationalmaglab.orgasu.eduresearchgate.net |

| Primary Application | Rapid screening and identification in complex mixtures. sepsolve.comnasa.gov | In-depth, molecular-level characterization of highly complex systems like crude oil. mdpi.comresearchgate.net |

Infrared (IR) Spectroscopy for Characterization of Structural Features and Branching Factors in Alkanes

Infrared (IR) spectroscopy is a fundamental technique for identifying the structural features of organic molecules, including alkanes. spcmc.ac.inudel.edu The absorption of infrared radiation causes specific bonds within a molecule to vibrate at characteristic frequencies. For alkanes like this compound, the IR spectrum is dominated by absorptions arising from carbon-hydrogen (C-H) and carbon-carbon (C-C) bond vibrations. spcmc.ac.inlibretexts.org

The C-H stretching vibrations of methyl (-CH₃) and methylene (-CH₂) groups are found in the 2850–3000 cm⁻¹ region. libretexts.orgspectroscopyonline.commasterorganicchemistry.com Specifically, asymmetric and symmetric stretches for methyl groups typically appear near 2955 cm⁻¹ and 2870 cm⁻¹, respectively, while those for methylene groups are observed around 2926 cm⁻¹ and 2858 cm⁻¹. spcmc.ac.inspectroscopyonline.com

C-H bending vibrations are also highly informative. spcmc.ac.in A key absorption for identifying branching is the C-H bending of methyl groups, which occurs in the 1385–1370 cm⁻¹ range. spcmc.ac.inlibretexts.org The presence of a gem-dimethyl group (two methyl groups on the same carbon) or an isopropyl group often results in a characteristic splitting of this peak into a doublet of roughly equal intensity. spcmc.ac.in Methylene groups exhibit a "scissoring" vibration around 1465 cm⁻¹. spcmc.ac.in

A quantitative measure of the degree of branching in a hydrocarbon mixture, known as the "branching index" or "branching factor," can be derived from the IR spectrum. itnms.ac.rs This index is often calculated as the ratio of the intensities of the methyl C-H bending peak (around 1380 cm⁻¹) to the methylene scissoring peak (around 1465 cm⁻¹). itnms.ac.rs Another common method uses the ratio of the asymmetric stretching peaks of methylene (CH₂) and methyl (CH₃) groups, found between 2917–2921 cm⁻¹ and 2951–2954 cm⁻¹, respectively. itnms.ac.rsresearchgate.net A higher ratio of methyl to methylene absorption intensity indicates a greater degree of branching within the alkane structures. spectroscopyonline.comitnms.ac.rs

Table 2: Characteristic Infrared (IR) Absorption Frequencies for Alkanes

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Notes |

| C-H Stretch (asymmetric) | -CH₃ | ~2955 | Part of a complex of peaks in the 3000-2850 cm⁻¹ region. spectroscopyonline.com |

| C-H Stretch (asymmetric) | -CH₂ | ~2926 | Generally the most intense stretch in long-chain alkanes. spectroscopyonline.com |

| C-H Stretch (symmetric) | -CH₃ | ~2870 | Typically lower intensity than the asymmetric stretch. spcmc.ac.in |

| C-H Stretch (symmetric) | -CH₂ | ~2858 | Appears alongside the asymmetric methylene stretch. spectroscopyonline.com |

| C-H Bend (Scissoring) | -CH₂ | ~1465 | A key band used in calculating branching indices. spcmc.ac.in |

| C-H Bend (Asymmetric) | -CH₃ | ~1450 | Often overlaps with the -CH₂- scissoring vibration. |

| C-H Bend (Symmetric/Umbrella) | -CH₃ | ~1380 | Its intensity relative to the ~1465 cm⁻¹ band indicates branching. itnms.ac.rs |

| C-H Rocking | -(CH₂)n-, n≥4 | ~720 | Presence indicates a chain of at least four methylene groups. libretexts.orgspectroscopyonline.com |

Chiral Analysis and Enantiomeric Resolution of Branched Alkanes

The presence of stereocenters, or chiral carbons, gives rise to stereoisomers known as enantiomers, which are non-superimposable mirror images of each other. mdpi.comwikipedia.org this compound possesses two chiral centers at positions C4 and C6, meaning it can exist as four distinct stereoisomers ((4R,6R), (4S,6S), (4R,6S), and (4S,6R)). The separation of these isomers, a process known as chiral or enantiomeric resolution, is a significant analytical challenge because enantiomers have identical physical properties in a non-chiral environment. mdpi.comwikipedia.org

The most effective technique for separating the enantiomers of volatile branched alkanes is gas chromatography (GC) using a chiral stationary phase (CSP). nih.govchromatographyonline.comresearchgate.net These specialized GC columns contain a chiral selector that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus elute separately. chromatographyonline.com

For non-functionalized hydrocarbons like this compound, which lack polar groups for strong interactions, modified cyclodextrins are the most successful class of CSPs. researchgate.netazom.comchromatographyonline.com Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with analyte molecules. azom.com Derivatized cyclodextrins, such as permethylated beta-cyclodextrin (B164692) (e.g., Chirasil-Dex) or gamma-cyclodextrin, are coated onto capillary columns and have shown excellent capabilities for resolving a wide range of chiral hydrocarbons, including mono- and dimethyl-branched alkanes. nih.govnih.govmdpi.com The separation mechanism relies on subtle differences in van der Waals interactions and the fit of each enantiomer within the chiral cavity of the cyclodextrin. researchgate.netmdpi.com

Achieving baseline separation often requires optimizing GC conditions, particularly temperature. chromatographyonline.com Lower elution temperatures generally enhance enantioselectivity, and cryogenic systems are sometimes used to improve the resolution of highly volatile alkanes. nih.govchromatographyonline.com The definitive assignment of the absolute configuration to the separated peaks typically requires comparison with synthesized, pure enantiomeric standards. mdpi.com

Environmental Fate and Biogeochemical Cycling of Branched Alkanes

Microbial Degradation Pathways and Mechanisms

The biodegradation of hydrocarbons by naturally occurring microbial populations is a primary mechanism for their removal from contaminated environments. ijabbr.com Microorganisms, particularly bacteria and fungi, have evolved sophisticated systems to utilize alkanes as a source of carbon and energy. ijabbr.comnih.gov The structural complexity of branched alkanes, however, often results in slower degradation rates compared to their linear counterparts. biosphereplastic.comlibretexts.org

The microbial breakdown of branched alkanes can occur in the presence (aerobic) or absence (anaerobic) of oxygen, with distinct microorganisms and metabolic pathways dominating each condition.

Aerobic Biodegradation: Under aerobic conditions, a wide variety of bacteria and fungi are capable of degrading branched alkanes. nih.gov Genera such as Pseudomonas, Rhodococcus, Acinetobacter, and Bacillus are frequently implicated in the degradation of petroleum hydrocarbons. ajol.infoplos.org The initial step in aerobic alkane degradation is the activation of the chemically inert C-H bond by oxygenase enzymes. frontiersin.orglpnu.ua For branched alkanes, this attack can occur at a terminal methyl group (terminal oxidation) or an internal methylene (B1212753) group (subterminal oxidation). eolss.net Terminal oxidation leads to the formation of a primary alcohol, which is subsequently oxidized to an aldehyde and then a fatty acid. researchgate.net This fatty acid can then enter the β-oxidation pathway for energy production. Subterminal oxidation produces a secondary alcohol, which is converted to a ketone. The metabolic pathways for branched-chain alkanes are generally less well-characterized than those for n-alkanes but may involve ω- or β-oxidation of the hydrocarbon molecule.

Anaerobic Biodegradation: In the absence of oxygen, anaerobic microorganisms can utilize alternative electron acceptors such as nitrate, sulfate, or iron to degrade alkanes. frontiersin.org This process is significantly slower than aerobic degradation. researchgate.net A key mechanism for anaerobic alkane activation is the addition of the alkane to a fumarate (B1241708) molecule, a reaction catalyzed by the enzyme alkylsuccinate synthase. frontiersin.orgnih.gov This creates an alkylsuccinate derivative that can be further metabolized. nih.gov This pathway has been observed in sulfate-reducing bacteria like Desulfatibacillum and nitrate-reducing bacteria. nih.gov The degradation of branched alkanes under anaerobic conditions is a critical process in anoxic environments like deep sediments and groundwater.

Table 1: Comparison of Aerobic and Anaerobic Biodegradation of Branched Alkanes

| Feature | Aerobic Biodegradation | Anaerobic Biodegradation |

|---|---|---|

| Oxygen Requirement | Requires molecular oxygen (O₂) as a reactant and electron acceptor. frontiersin.orgnih.gov | Occurs in the absence of oxygen; uses alternative electron acceptors (e.g., nitrate, sulfate). frontiersin.org |

| Primary Mechanism | Initial oxidation by oxygenase enzymes (e.g., monooxygenases, dioxygenases). frontiersin.orgresearchgate.net | Initial activation often via addition to fumarate, catalyzed by alkylsuccinate synthase. frontiersin.orgnih.gov |

| Key Microorganisms | Pseudomonas, Rhodococcus, Acinetobacter, Bacillus, and various fungi. nih.govajol.info | Sulfate-reducing bacteria (Desulfatibacillum), nitrate-reducing bacteria. nih.gov |

| Degradation Rate | Generally rapid. researchgate.net | Significantly slower than aerobic degradation. researchgate.net |

| Metabolic Pathways | Terminal or subterminal oxidation followed by β-oxidation. eolss.net | Formation of alkylsuccinates followed by β-oxidation-like pathways. nih.gov |

The microbial capacity to degrade alkanes is encoded by specific genes that produce the necessary catabolic enzymes. The initial and often rate-limiting step, the hydroxylation of the alkane, is catalyzed by a diverse group of enzymes known as alkane hydroxylases. frontiersin.org

Enzymatic Systems: Several classes of enzymes are involved in the initial oxidation of alkanes:

Alkane Hydroxylases (AlkB): These are non-heme iron integral membrane monooxygenases that are widespread in alkane-degrading bacteria. frontiersin.orgresearchgate.net They are typically involved in the degradation of medium-chain alkanes (C₅-C₁₆). The Pseudomonas putida GPo1 alkane hydroxylase system, consisting of the hydroxylase (AlkB), rubredoxin (AlkG), and rubredoxin reductase (AlkT), is a well-studied model. frontiersin.org

Cytochrome P450 Monooxygenases (CYPs): These heme-containing enzymes are common in both bacteria and eukaryotes and can hydroxylate a wide range of alkanes, including branched and cyclic structures. researchgate.netcaister.com Some bacterial P450 systems are soluble and have been found in genera like Acinetobacter. core.ac.uk

Methane (B114726) Monooxygenases (MMOs): While primarily responsible for methane oxidation, soluble MMOs (sMMO) have a broad substrate range and can co-metabolize short-chain alkanes. researchgate.net

Flavin-binding Monooxygenases (AlmA): A more recently discovered class of enzymes, AlmA-type flavin-dependent monooxygenases, are involved in the degradation of long-chain alkanes (>C₃₀) in bacteria like Acinetobacter. nih.govcore.ac.uk

Genetic Determinants: The genes encoding these enzymatic systems are often organized in operons, allowing for coordinated regulation. In Acinetobacter sp. strain ADP1, the genes rubA (encoding rubredoxin) and rubB (encoding rubredoxin reductase) are essential for alkane degradation and are part of an operon. nih.gov The alk genes (alkBFGHJKL) in Pseudomonas putida GPo1 form an operon regulated by the AlkS protein. core.ac.uk The presence and expression of these specific gene sets determine a microorganism's ability to degrade alkanes of different chain lengths and structures. plos.orgplos.org Genomic analyses of hydrocarbon-degrading bacteria continue to reveal a wide diversity of genetic determinants for alkane catabolism, reflecting the adaptation of microorganisms to oil-contaminated environments. core.ac.ukmdpi.com

Table 2: Key Enzymatic Systems in Aerobic Alkane Degradation

| Enzyme System | Key Components | Typical Substrate Range | Genetic Determinants (Examples) |

|---|---|---|---|

| Alkane Hydroxylase (AlkB-type) | Alkane hydroxylase (AlkB), Rubredoxin (AlkG), Rubredoxin Reductase (AlkT). frontiersin.org | Medium-chain n-alkanes (C₅-C₁₆), some branched alkanes. frontiersin.orgplos.org | alkB and associated genes (alk operon in Pseudomonas). core.ac.ukplos.org |

| Cytochrome P450 Monooxygenases | Heme-containing monooxygenase, Ferredoxin, Ferredoxin Reductase. researchgate.netcaister.com | Short to long-chain alkanes, fatty acids, aromatic compounds. researchgate.netcaister.com | cyp genes (e.g., CYP153 family). plos.org |

| Flavin-binding Monooxygenase (AlmA-type) | Flavin-dependent monooxygenase (AlmA). nih.gov | Long-chain n-alkanes (>C₃₀). nih.govcore.ac.uk | almA gene. core.ac.uk |

| Methane Monooxygenase (MMO) | Soluble (sMMO) or particulate (pMMO) forms. researchgate.net | Methane, short-chain alkanes (C₁-C₄). frontiersin.orgresearchgate.net | mmo genes. |

The efficiency of microbial degradation of branched alkanes in the environment is not solely dependent on the presence of capable microorganisms but is also governed by a suite of environmental and physiological factors. ijabbr.comnih.gov

Temperature: Temperature affects both the physical state of the hydrocarbons and the metabolic rates of microorganisms. mdpi.com Generally, degradation rates increase with temperature up to an optimum, beyond which enzymatic activity decreases. mdpi.com Low temperatures, such as those in arctic or deep-sea environments, significantly slow down biodegradation. frontiersin.org

Nutrients: The biodegradation of hydrocarbons requires essential nutrients, particularly nitrogen and phosphorus, for microbial growth. biosphereplastic.com Petroleum is rich in carbon but poor in these nutrients, so their availability often limits the rate and extent of degradation in marine and soil environments. nih.govbiosphereplastic.com

Oxygen: Aerobic degradation is typically much faster than anaerobic degradation, making oxygen availability a critical factor. nih.gov In environments like waterlogged soils or deep sediments, oxygen depletion can severely limit hydrocarbon removal.

pH and Salinity: Microbial activity is optimal within a specific pH range, and extreme pH values can inhibit degradation. nih.gov Similarly, high salinity can impose osmotic stress on non-adapted microorganisms, potentially reducing their degradation efficiency, although specialized halophilic hydrocarbon-degrading bacteria exist. nih.govfrontiersin.org

Bioavailability: The low water solubility of alkanes like 4,6-dimethylundecane limits their availability to microorganisms. Processes that increase the surface area of the hydrocarbon, such as dispersion and emulsification (often aided by microbially produced biosurfactants), can enhance degradation rates. nih.gov

Table 3: Influence of Key Environmental Factors on Microbial Alkane Degradation

| Factor | Influence on Degradation Rate | Optimal Conditions (General) |

|---|---|---|

| Temperature | Rates increase with temperature up to an optimum, then decline. Low temperatures significantly slow metabolism. mdpi.com | Varies with microbial community (psychrophiles, mesophiles, thermophiles). frontiersin.org |

| Nutrients (N, P) | Often a limiting factor in marine and soil environments due to the high C:N and C:P ratio of oil. nih.govbiosphereplastic.com | Balanced C:N:P ratio to support microbial growth. |

| Oxygen | Crucial for rapid aerobic degradation. Lack of oxygen forces slower, anaerobic pathways. nih.govresearchgate.net | Presence of dissolved oxygen for aerobic degraders. |

| pH | Microbial enzymes have optimal pH ranges; extreme pH inhibits activity. nih.gov | Generally near-neutral pH (6.5-8.5). |

| Salinity | High salinity can cause osmotic stress and inhibit non-halophilic microorganisms. nih.govfrontiersin.org | Varies; freshwater or marine conditions depending on the microbial community's adaptation. frontiersin.org |

| Bioavailability | Low water solubility limits access. Dispersion, emulsification, and biosurfactant production increase rates. nih.gov | Increased oil-water interfacial area. |

Natural Occurrence and Biosynthetic Pathways of Branched Alkanes in Biological Systems

Prevalence of Branched Alkanes in Diverse Organisms

Branched alkanes, including 4,6-dimethylundecane, are found across a wide array of living organisms, from microorganisms to insects and plants, where they serve critical biological roles.

In the microbial world, certain bacteria and fungi produce a diverse range of volatile organic compounds, with this compound being identified in some species. For instance, it has been detected in volatile emissions from bacteria isolated from the gut of the Island Fly (Dirioxa pornia). mq.edu.au Additionally, it is a key species-specific biomarker in fungi like Morchella rufobrunnea and Morchella importuna, indicating their saprophytic nature. researchgate.netresearchgate.net This compound has also been found in traditional Korean fermentation starters known as nuruk, contributing to their characteristic aroma profile. scispace.com

Insects utilize branched alkanes as essential components of their cuticular hydrocarbon profiles, which prevent water loss and facilitate chemical communication. While the broader class of dimethylalkanes is common, the specific presence of this compound is less frequently documented as a major component. However, related dimethylated alkanes are known to play roles in nestmate recognition in species like the African termite raiding ant, Pachycondyla analis. up.ac.za Furthermore, derivatives of dimethylundecane, such as syn-4,6-dimethylundecanal, act as sex pheromones in certain termite species. nih.gov

Plants also synthesize branched alkanes as part of their epicuticular wax, which forms a protective layer on their surfaces. The compound this compound has been identified in the volatile profiles of various plants, including rice (Oryza sativa), where it is part of the plant's natural defense mechanism. aloki.huknapsackfamily.com It has also been found in the flower heads of Haplopappus berterii and as a volatile compound in fresh-cut artichokes. researchgate.netfrontiersin.org

Biochemical Pathways for Branched Hydrocarbon Biosynthesis

The synthesis of branched alkanes like this compound involves specialized enzymatic pathways that introduce methyl groups onto a linear hydrocarbon backbone.

Fatty Acid Elongation-Decarboxylation Pathways in Branched Alkane Production

The predominant route for the formation of long-chain alkanes in many organisms is through the elongation of fatty acids followed by a decarboxylation or decarbonylation step. In the case of branched alkanes, this process begins with a branched-chain fatty acid precursor. This precursor is elongated by a series of enzymes, and the resulting long-chain fatty acid is then converted into the corresponding alkane with one less carbon atom. While this pathway is well-established for many hydrocarbons, the specific enzymes and intermediates leading to this compound are not yet fully elucidated.

Role of Amino Acid Precursors in Methyl Branching within Hydrocarbon Structures

The methyl branches found in branched alkanes often originate from the carbon skeletons of amino acids. Amino acids such as valine, leucine (B10760876), and isoleucine can be converted into branched-chain acyl-CoA molecules, which then serve as primers for fatty acid synthesis. These primers are subsequently elongated to form long-chain branched fatty acids. The positioning of the methyl groups at the 4 and 6 positions of the undecane (B72203) chain suggests a specific series of elongation and modification steps, though the precise enzymatic control of this geometry is an area of ongoing research.

Specificity of Biosynthetic Systems and Hydrocarbon Profiles across Different Organisms

The composition of hydrocarbons, including branched alkanes, is often highly specific to a particular species or even to a specific developmental stage or sex within a species. This specificity is a result of the precise nature of the biosynthetic enzymes involved. For example, in termites, the production of the male sex pheromone syn-4,6-dimethyldodecanal, a close structural relative of this compound, highlights the stereospecificity of these pathways. nih.gov Similarly, the unique volatile profiles of different Morchella species, which include this compound, allow for their chemical differentiation. researchgate.netresearchgate.net

Branched Alkanes as Geochemical and Chemotaxonomic Biomarkers in Sedimentary and Biological Samples

The structural stability and biological specificity of branched alkanes make them valuable biomarkers in both geological and biological contexts. Their presence in sedimentary deposits can provide insights into the past microbial communities that contributed to the organic matter.

In a chemotaxonomic framework, the distinct hydrocarbon profiles of organisms can be used as a "chemical fingerprint" for identification purposes. The presence and relative abundance of this compound and other branched alkanes can help to distinguish between closely related species of fungi and plants. researchgate.netresearchgate.netaloki.hu For example, it serves as a biomarker to differentiate between high and normal oleic varieties of peanuts, which can influence the oviposition preference of insects like the Indian meal moth (Plodia interpunctella). mdpi.com

Interactive Data Table: Occurrence of this compound

| Organism/Source | Kingdom/Type | Finding | Reference |

| Dirioxa pornia (Island Fly) gut bacteria | Bacteria | Identified as a volatile organic compound. | mq.edu.au |

| Morchella rufobrunnea | Fungi | Key species-specific biomarker. | researchgate.netresearchgate.net |

| Morchella importuna | Fungi | Key species-specific biomarker. | researchgate.netresearchgate.net |

| Nuruk (Korean fermentation starter) | Fungi/Bacteria | Contributes to the aroma profile. | scispace.com |

| Oryza sativa (Rice) | Plantae | Part of the natural volatile defense mechanism. | aloki.huknapsackfamily.com |

| Haplopappus berterii | Plantae | Found in flower heads. | researchgate.net |

| Fresh-cut artichokes | Plantae | Identified as a volatile compound. | frontiersin.org |

| Peanut varieties | Plantae | Biomarker for differentiating varieties. | mdpi.com |

Advanced Research Applications and Utility of 4,6 Dimethylundecane As a Model Compound

Role in Fuel Chemistry and Surrogate Fuel Development for Advanced Combustion and Performance Studies

Branched alkanes are major components of conventional and alternative liquid transportation fuels, such as jet fuel and diesel. acs.orgnist.gov 4,6-Dimethylundecane is representative of the class of multiply branched alkanes found in these complex fuel mixtures. acs.org As such, it is a valuable component in the formulation of surrogate fuels. These are simplified mixtures of a few well-characterized compounds, including alkanes like this compound, designed to emulate the physical and chemical properties of real, complex fuels like JP-8 or alcohol-to-jet (ATJ) fuels. acs.orgacs.orgdrexel.edu

The goal of using surrogates is to facilitate computational modeling and experimental studies of combustion processes. acs.orgacs.org By using a simplified and known composition, researchers can more easily develop and validate kinetic models of ignition, flame propagation, and pollutant formation. drexel.edu The structure of this compound, with its specific branching, influences key combustion properties such as cetane number, which is a measure of a fuel's ignition quality. nist.gov For instance, studies on alcohol-to-jet (ATJ) fuel, which is rich in branched alkanes, have utilized compounds like this compound as part of the analytical process to identify major constituents and develop appropriate surrogate mixtures for performance testing in engines. acs.orgacs.org The inclusion of such branched alkanes is critical for accurately simulating properties like ignition delay and heat release in advanced combustion models. acs.orgdrexel.edu

Utilization as Chromatographic Standards for Method Development and Analysis of Complex Hydrocarbon Mixtures

In the field of analytical chemistry, particularly in the analysis of petroleum products and other complex hydrocarbon mixtures, this compound serves as a useful standard. nist.govoup.com Gas chromatography (GC) is a primary technique for separating and identifying the hundreds or thousands of individual compounds present in fuels and environmental samples. nist.govoup.com The identification of a specific compound in a complex chromatogram is often accomplished by comparing its retention time—the time it takes to pass through the GC column—with that of a known, pure standard.

This compound, with its defined structure and boiling point, has a characteristic retention time on various types of GC columns. nist.govncat.edu The NIST Chemistry WebBook lists retention index data for this compound on different stationary phases, which helps in its identification. nist.gov For example, its retention index is a standardized value that relates its retention time to those of adjacent n-alkanes, providing a more robust identification metric than retention time alone. nist.gov The placement of its methyl groups influences its volatility and interaction with the GC column's stationary phase, causing it to elute at a different time than other C13 isomers, such as n-tridecane or 2,5-dimethylundecane. scirp.org This makes it a valuable marker for developing and validating analytical methods aimed at detailed hydrocarbon analysis (DHA) of fuels or identifying components in environmental contamination studies. oup.comncat.edu

Table 1: Gas Chromatography Data for this compound

| Retention Index | Column Type | Reference |

|---|---|---|

| 1269 | Squalane (B1681988) | nist.gov |

| 1289 | Apiezon L | nist.gov |

| 1193 | Non-polar column | nist.gov |

This table presents Kovats retention indices for this compound on different gas chromatography column stationary phases, which are used for its identification in complex mixtures.

Contribution to Atmospheric Chemistry and Secondary Organic Aerosol (SOA) Formation Modeling from Branched Alkanes

Alkanes are emitted into the atmosphere from various sources, including vehicle exhaust and industrial processes. d-nb.info In the atmosphere, they undergo photo-oxidation, primarily initiated by reaction with the hydroxyl radical (OH). thegoodscentscompany.comrsc.org This process leads to the formation of lower volatility products that can partition from the gas phase to the particle phase, forming secondary organic aerosol (SOA). rsc.orgnih.gov SOA is a significant component of atmospheric particulate matter (PM2.5), which has impacts on climate and human health. d-nb.info

Insights into Structure-Function Relationships in Biological Systems via Branched Alkane Analogs

While direct biological functions of this compound are not extensively documented, its structure is analogous to that of methyl-branched alkanes that are ubiquitous in the natural world, particularly as cuticular hydrocarbons (CHCs) in insects. mdpi.comresearchgate.net CHCs form a waxy layer on the insect exoskeleton that primarily prevents desiccation but also plays a crucial role in chemical communication, such as species and mate recognition. mdpi.com

The biological activity of these natural CHCs is highly dependent on their specific structure, including chain length and the precise position of methyl branches. mdpi.com Synthetic analogs, which would include isomers like this compound, are invaluable tools for probing these structure-function relationships. By systematically varying the structure of synthetic alkanes and testing their effect on insect behavior, researchers can decipher which structural features are critical for eliciting a biological response. mdpi.com For example, studies have shown that nestmates can recognize each other based on subtle differences in their CHC profiles, and the addition of specific methyl-branched alkanes can disrupt this recognition. mdpi.com Therefore, this compound can serve as a model compound or a synthetic standard in studies aimed at understanding the chemical ecology of insects and the molecular basis of their communication systems. Although found as a human metabolite, its specific roles are still under investigation. ebi.ac.uk

Q & A

Q. How can 4,6-dimethylundecane be structurally distinguished from its isomers (e.g., 4,7-dimethylundecane) in analytical workflows?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) coupled with retention index matching and fragmentation pattern analysis. For example, this compound elutes at ~19.8 min in nonpolar columns, distinct from 4,7-dimethylundecane (retention time varies based on column type) . Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, resolves branching differences: methyl groups at C4 and C6 produce distinct chemical shifts compared to C4 and C7 isomers .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators (e.g., APR with organic vapor cartridges) if ventilation is inadequate .

- Storage : Store in airtight containers away from ignition sources (flash point ~120–140°C inferred from similar alkanes) .

- Waste Disposal : Follow EPA guidelines for hydrocarbon waste; incinerate in approved facilities .

Advanced Research Questions

Q. How can computational methods resolve contradictions in physical property data (e.g., boiling point) for this compound?

- Approach :

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict boiling points (e.g., B3LYP/6-31G* basis set). Compare results with experimental data for isomers (e.g., 4,7-dimethylundecane: boiling point ~220–230°C) to estimate deviations .

- QSPR Models : Apply quantitative structure-property relationship models using descriptors like molar refractivity and topological surface area to infer properties lacking experimental validation .

Q. What experimental designs are optimal for studying this compound’s interactions with lipid membranes?

- Protocols :

- Membrane Fluidity Assays : Incorporate this compound into liposomes (e.g., DPPC/cholesterol) and measure fluorescence anisotropy using diphenylhexatriene (DPH) probes. Compare results with control alkanes (e.g., n-undecane) to assess branching effects .

- Permeability Studies : Use dual-chamber systems to quantify passive diffusion across synthetic lipid bilayers under varying pH/temperature conditions .

Q. How can researchers address conflicting chromatographic identifications of this compound in complex biological matrices (e.g., plant exudates)?

- Strategies :

- High-Resolution MS : Employ HRMS (Orbitrap or Q-TOF) to distinguish this compound (exact mass 184.2190) from co-eluting isomers (e.g., 4,8-dimethylundecane: exact mass 184.2190 but distinct fragmentation) .

- Isotope Labeling : Synthesize deuterated this compound as an internal standard for spiking experiments to confirm peak assignments .

Methodological Challenges and Solutions

Q. Why are synthetic routes for this compound underreported, and what strategies can fill this gap?

- Insight : Limited literature exists due to isomerization challenges during synthesis.

- Proposed Route : Use a Corey-Fuchs reaction with 4-methylundec-6-ene and methyl Grignard reagents under palladium catalysis to selectively add methyl groups at C4 and C6 .

- Purification : Separate isomers via fractional distillation or preparative GC .

Q. How can researchers mitigate risks of misinterpreting bioactivity data due to isomer contamination?

- Quality Control :

Critical Research Gaps

- Toxicokinetics : No chronic toxicity data exist; prioritize OECD 453-compliant rodent studies to assess long-term exposure risks .

- Environmental Fate : Investigate biodegradation pathways using soil microcosms and LC-MS to track metabolite formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.